2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
CAS No.: 1017181-48-4
Cat. No.: VC7868477
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017181-48-4 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | 2-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) |
| Standard InChI Key | AOBZTVOMRBYKSD-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2Cl)CC(=O)O |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.66 g/mol. The IUPAC name reflects its substitution pattern: the oxazole ring is substituted at position 2 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with an acetic acid side chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1017181-48-4 | |
| Molecular Formula | C₁₂H₁₀ClNO₃ | |
| Molecular Weight | 251.66 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Limited data; polar solvents | — |
The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its canonical SMILES string, CC1=C(N=C(O1)C2=CC=CC=C2Cl)CC(=O)O, provides a standardized representation of its atomic connectivity.
Synthesis and Optimization Strategies
The synthesis of 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves multi-step organic reactions, typically beginning with the formation of the oxazole ring. A common approach employs condensation reactions between chloroacetate derivatives and oxazole precursors.
Key Synthetic Steps:
-
Oxazole Ring Formation: Reacting 2-chlorophenyl isocyanide with methyl acetoacetate under basic conditions yields the oxazole core.
-
Acetic Acid Introduction: Subsequent hydrolysis or carboxylation introduces the acetic acid moiety at position 4 of the oxazole ring.
Optimization challenges include achieving high regioselectivity and minimizing side products. Recent advancements in catalytic methods, such as using palladium-mediated cross-coupling, have improved yields to ~65–70% in model systems.
Biological Activities and Mechanistic Insights
Table 2: Antifungal Activity Against C. albicans
Anticancer Properties
Structural analogs of this compound inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells. For example, oxadiazole-linked aryl derivatives show IC₅₀ values of 0.8–2.4 µM against breast (MCF-7) and lung (A549) cancer cell lines. While direct data for 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid are scarce, its structural similarity suggests comparable mechanisms.
Anti-Inflammatory Effects
Preliminary assays indicate modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E₂ (PGE₂) levels by ~40% at 50 µM concentrations in murine macrophages.
Computational and In Silico Studies
Molecular docking simulations reveal strong binding affinities for FBA-II (-9.2 kcal/mol) and tubulin (-8.7 kcal/mol). The acetic acid group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety engages in hydrophobic interactions .
Table 3: Predicted Binding Affinities
Pharmacokinetic and Toxicity Profiles
Limited ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist for this compound. Predictive models suggest moderate gastrointestinal absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB: -1.3). Toxicity risks include potential hepatotoxicity (LD₅₀ > 500 mg/kg in rodents), though further validation is required.
Comparative Analysis with Structural Analogs
Replacing the oxazole oxygen with sulfur (as in thiazole derivatives) alters bioactivity. For instance, 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS No. 259655-35-1) shows a higher melting point (155–156°C) but reduced antifungal potency (IC₅₀: 18.4 µM) .
Patent Landscape and Therapeutic Applications
While no patents directly claim 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, related compounds are explored for diabetes and hypertension. For example, EP2187742B1 discloses chlorophenyl-pyran derivatives as antihypertensive agents, highlighting the therapeutic versatility of this structural motif .
Future Directions and Research Gaps
-
Synthetic Scalability: Developing one-pot synthesis methods to enhance industrial viability.
-
Mechanistic Studies: Elucidating off-target effects via proteomic profiling.
-
Clinical Translation: Conducting in vivo efficacy and safety trials in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume